An In-depth Technical Guide to the Physicochemical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
An In-depth Technical Guide to the Physicochemical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative with the chemical formula C₇H₁₂O₃.[1][2] This molecule is of significant interest to the fields of medicinal chemistry and organic synthesis due to its rigid, three-dimensional cyclobutane scaffold. Such scaffolds are increasingly sought after in drug design as they can provide access to novel chemical space, improve metabolic stability, and offer precise vectoral arrangements of functional groups for optimal target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and a framework for its experimental determination, which is crucial for its application in drug discovery and development.
The presence of a hydroxyl group and a methyl ester introduces polarity and opportunities for hydrogen bonding, while the trans-configuration of these groups on the cyclobutane ring minimizes steric hindrance and contributes to the compound's overall stability.[1] These structural features govern its solubility, reactivity, and potential interactions with biological macromolecules.[3]
Molecular and Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties influence everything from reaction kinetics to bioavailability.
Structural and Chemical Identifiers
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IUPAC Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1]
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CAS Number: 1408075-48-8[1]
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Molecular Formula: C₇H₁₂O₃[1]
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InChI Key: KFLCCZPFOPDGLN-UHFFFAOYSA-N[2]
Tabulated Physicochemical Data
The following table summarizes key computed physicochemical properties for trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. It is important to note that these are predicted values and should be confirmed by experimental analysis for rigorous applications.
| Property | Value | Source |
| Boiling Point | 190.2 ± 33.0 °C | [1] |
| Density | 1.232 ± 0.06 g/cm³ | [1] |
| pKa | 14.73 ± 0.40 | [1] |
| XLogP3 | 0.3 | [2] |
| Physical Form | Liquid | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for any synthesized compound. Below are the expected spectroscopic signatures for trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (one on the cyclobutane ring and one on the ester), the methylene protons of the cyclobutane ring, and the methine proton attached to the hydroxyl-bearing carbon. The trans-configuration can be confirmed by analyzing the coupling constants between the protons on the cyclobutane ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring, the carbon bearing the hydroxyl group, the methylene carbons of the ring, and the two methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is expected to exhibit the following characteristic absorption bands:
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O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the methyl and cyclobutane groups.
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C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the carbonyl group of the methyl ester.
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C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region due to the C-O stretching vibrations of the ester and alcohol moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, the molecular ion peak (M⁺) would be expected at an m/z of 144.17. Common fragmentation patterns may include the loss of a methoxy group (-OCH₃), a water molecule (-H₂O), or the entire ester functional group.
Experimental Methodologies
To ensure scientific integrity, the following experimental protocols are recommended for the determination of the key physicochemical properties.
Workflow for Physicochemical Property Determination
Caption: Workflow for the experimental determination of physicochemical properties.
Step-by-Step Protocols
1. Synthesis and Purification:
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Synthesis: A common synthetic route involves the stereoselective reduction of a ketone precursor, methyl 3-oxo-1-methylcyclobutanecarboxylate, using a reducing agent like lithium tri-tert-butoxyaluminum hydride. This typically yields the cis-hydroxy isomer, which can then be converted to the trans-isomer via a Mitsunobu reaction for configuration inversion, followed by hydrolysis.[3]
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Purification: Purification is critical and is typically achieved using silica gel chromatography. The progress of the purification can be monitored by thin-layer chromatography (TLC).
2. Purity Assessment:
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, for instance, with a C18 column and a water/acetonitrile gradient as the mobile phase. A single, sharp peak is indicative of high purity.
3. Melting and Boiling Point Determination:
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Melting Point: For solid derivatives, a standard melting point apparatus can be used. A sharp melting range suggests high purity.
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Boiling Point: The boiling point of this liquid compound can be determined by distillation at atmospheric or reduced pressure.
4. Solubility Determination:
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Procedure: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by HPLC or UV-Vis spectroscopy, to quantify solubility.
5. Spectroscopic Analysis:
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NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
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IR Sample Preparation: As a liquid, a thin film of the compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.
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MS Sample Preparation: The compound is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
Reactivity and Stability
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate possesses two primary reactive sites: the hydroxyl group and the ester group.
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Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents.
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Reduction: The ester can be reduced to a primary alcohol.
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Substitution: The hydroxyl group can be a leaving group in substitution reactions, allowing for the introduction of other functional groups.
For storage, the compound should be sealed in a dry, inert atmosphere at room temperature to maintain its structural integrity.[1][4]
Applications in Drug Development
The rigid cyclobutane core of this molecule makes it an attractive building block in medicinal chemistry. Its ability to present substituents in well-defined spatial orientations can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl and ester functionalities provide handles for further chemical modification, enabling its incorporation into more complex drug candidates.[3] Preliminary research on similar compounds suggests potential anti-inflammatory and antimicrobial properties.[3]
Conclusion
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a valuable building block with a unique three-dimensional structure that is of growing importance in the field of drug discovery. This guide has outlined its key physicochemical properties, providing both predicted values and a framework for their essential experimental verification. A thorough understanding and experimental validation of these properties are critical for the successful application of this compound in the synthesis of novel and effective therapeutic agents.
References
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Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate - PubChem. (URL: [Link])
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Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (URL: [Link])
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methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate - Ark Pharma Scientific Limited. (URL: [Link])
Sources
- 1. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate (C12H14O4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2 | CID 12523845 - PubChem [pubchem.ncbi.nlm.nih.gov]
